

Application Notes and Protocols for the Synthesis of CCW16-Based PROTACs

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Compound of Interest

Compound Name: CCW16
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Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. This is achieved by linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase. This document provides detailed application notes and protocols for the synthesis of PROTACs based on **CCW16**, a covalent ligand for the E3 ubiquitin ligase RNF4.

Recent research has aimed to develop **CCW16**-based PROTACs to induce the degradation of RNF4 by recruiting other E3 ligases, such as the von Hippel-Lindau (VHL) protein or Cereblon (CRBN). However, these efforts have revealed a critical aspect of using reactive electrophiles in PROTAC design. The synthesized **CCW16**-based PROTACs did not lead to the degradation of RNF4. Instead, due to the high reactivity of the chloro-N-acetamide warhead in **CCW16**, these molecules exhibited significant off-target effects, covalently binding to numerous cellular proteins, including peroxiredoxins. This off-target activity ultimately triggers a distinct, RNF4-independent cell death pathway known as ferroptosis, which is driven by reactive oxygen species (ROS) signaling.[1][2]

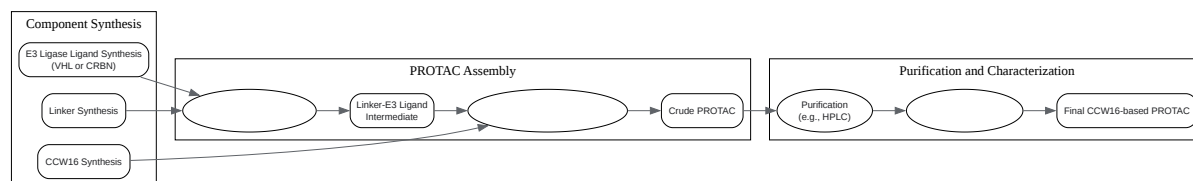
These findings underscore the importance of carefully evaluating the selectivity of covalent warheads in PROTAC design. While the intended application of these specific **CCW16**-based PROTACs as RNF4 degraders was unsuccessful, the synthetic strategies and biological findings offer valuable insights for researchers in the field of targeted protein degradation. This document details the synthetic methodologies for creating these PROTACs and the underlying biological pathways they unintentionally modulate.

Synthetic Workflow and Strategy

The general strategy for synthesizing **CCW16**-based PROTACs involves a modular approach, connecting three key components:

- **CCW16**: The covalent RNF4 ligand.
- Linker: A chemical tether of varying length and composition.
- E3 Ligase Ligand: A molecule that binds to either VHL (e.g., VH032) or CRBN (e.g., pomalidomide derivative).

The synthesis typically involves the preparation of these individual components with appropriate functional groups for subsequent coupling reactions, most commonly amide bond formation.



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General synthetic workflow for **CCW16**-based PROTACs.

Experimental Protocols

I. Synthesis of E3 Ligase Ligands

A. Synthesis of VH032 (VHL Ligand)

The synthesis of the VHL ligand VH032 is a multi-step process that has been well-documented in the literature. A common route involves the C-H arylation of 4-methylthiazole.[3][4]

Protocol for a Key Step: Amide Coupling to form VH032[5]

- Materials: VH032 amine, acetic anhydride (Ac₂O), N,N-diisopropylethylamine (DIPEA), Dichloromethane (DCM).
- Dissolve VH032 amine in DCM.
- Add DIPEA to the solution.
- Add Ac₂O dropwise to the reaction mixture.
- Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
- Upon completion, quench the reaction and perform an aqueous workup.
- Purify the crude product by preparative HPLC to obtain pure VH032.

B. Synthesis of Pomalidomide-based CRBN Ligands

Pomalidomide derivatives are commonly used as CRBN ligands. Synthesis often involves modifications to the pomalidomide core to introduce a linker attachment point.[6]

Protocol for a Key Step: Linker Attachment to Pomalidomide[6]

- Materials: Pomalidomide, appropriate linker with a leaving group (e.g., bromo- or chloroacetyl group), base (e.g., DIPEA), solvent (e.g., DMF).
- Dissolve pomalidomide in the chosen solvent.

- Add the base to the solution.
- Add the linker precursor to the reaction mixture.
- Heat the reaction as necessary and monitor for completion by TLC or LC-MS.
- After completion, perform an aqueous workup and extract the product.
- Purify the crude product by flash column chromatography.

II. Synthesis of CCW16-based PROTACs

The final step in the synthesis is the coupling of the **CCW16** warhead to the linker-E3 ligase ligand intermediate. Amide bond formation is a common method for this conjugation.

General Protocol for Amide Coupling[7][8]

- Materials: Linker-E3 ligase ligand intermediate with a terminal amine, **CCW16** with a carboxylic acid handle (or vice versa), coupling reagent (e.g., HATU, HOBT), base (e.g., DIPEA), solvent (e.g., DMF).
- Dissolve the carboxylic acid-containing component in the solvent.
- Add the coupling reagent and the base to the solution and stir for a few minutes to activate the carboxylic acid.
- Add the amine-containing component to the reaction mixture.
- Stir the reaction at room temperature until completion (monitor by LC-MS).
- Upon completion, perform an aqueous workup and extract the crude PROTAC.
- Purify the final PROTAC using preparative HPLC.
- Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.

Quantitative Data

While specific quantitative data for a series of **CCW16**-based PROTACs is dispersed across supplementary materials, the following table structure is recommended for summarizing key parameters for newly synthesized PROTACs.

PROTAC ID	E3 Ligase Ligand	Linker Type	Linker Length (atoms)	Molecular Weight (g/mol)	Yield (%)	Purity (%)
1a	Pomalidomide	PEG	8	Value	Value	Value
1b	Pomalidomide	Alkyl	10	Value	Value	Value
2a	VH032	PEG	12	Value	Value	Value
2b	VH032	Alkyl	14	Value	Value	Value

Biological Evaluation Protocols

I. NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a valuable tool to assess the cell permeability and target engagement of PROTACs in living cells.[\[1\]](#)[\[9\]](#)

Protocol:

- Cell Culture: Culture HEK293T cells expressing NanoLuc-E3 ligase fusion proteins (either CRBN or VHL).
- Cell Plating: Seed the cells in 96-well plates.
- Compound Treatment: Treat the cells with serial dilutions of the **CCW16**-based PROTACs. Include appropriate controls (e.g., DMSO, parent E3 ligase ligand).
- Reagent Addition: Add the NanoBRET™ Nano-Glo® substrate and the cell-permeable fluorescent tracer to the wells.

- **Signal Detection:** Measure the luminescence at two wavelengths (donor and acceptor) using a luminometer.
- **Data Analysis:** Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the PROTAC concentration to determine the EC₅₀ value, which reflects the cellular target engagement.

II. Cell Viability and Ferroptosis Assays

Given the observed induction of ferroptosis by **CCW16**-based PROTACs, it is crucial to assess their impact on cell viability and markers of ferroptosis.

A. Cell Viability Assay (e.g., CellTiter-Glo®)

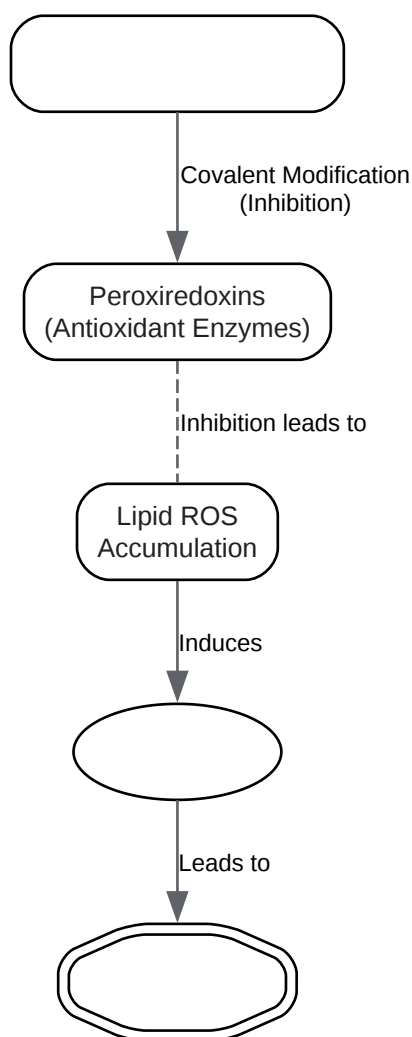
- **Cell Plating:** Seed cancer cell lines (e.g., AML cell lines) in 96-well plates.
- **Compound Treatment:** Treat the cells with a dose range of the **CCW16**-based PROTACs for a specified duration (e.g., 72 hours).
- **Reagent Addition:** Add the CellTiter-Glo® reagent to the wells.
- **Signal Detection:** Measure the luminescence, which is proportional to the amount of ATP and thus reflects the number of viable cells.
- **Data Analysis:** Normalize the data to DMSO-treated controls and determine the IC₅₀ values.

B. Ferroptosis Inhibition Assay

- **Pre-treatment:** Pre-treat cells with a ferroptosis inhibitor (e.g., ferrostatin-1) for a short period (e.g., 1-2 hours).
- **Compound Treatment:** Add the **CCW16**-based PROTACs to the pre-treated cells.
- **Cell Viability Measurement:** After the desired incubation time, measure cell viability as described above.
- **Data Analysis:** Compare the cell viability in the presence and absence of the ferroptosis inhibitor to determine if the observed cell death is mediated by ferroptosis.

Signaling Pathway: Ferroptosis Induction by CCW16-based PROTACs

The off-target effects of **CCW16**-based PROTACs converge on the induction of ferroptosis. The chloro-N-acetamide moiety covalently modifies and likely inhibits peroxiredoxins, which are critical antioxidant enzymes. This leads to an accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, ultimately resulting in cell death.



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Simplified pathway of ferroptosis induction by **CCW16**-based PROTACs.

Conclusion

The synthesis of **CCW16**-based PROTACs provides a compelling case study in the development of covalent protein degraders. While the initial goal of degrading RNF4 was not achieved, the project yielded significant insights into the off-target effects of highly reactive chemical moieties. The protocols and data presented here serve as a valuable resource for researchers designing and evaluating novel PROTACs, emphasizing the critical need for thorough characterization of both on-target and off-target activities. The unintended induction of ferroptosis also opens new avenues for exploring the therapeutic potential of compounds that can modulate this cell death pathway.

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